molecular formula C12H9F2NO B2951470 4-(2,6-Difluorophenoxy)aniline CAS No. 307308-81-2

4-(2,6-Difluorophenoxy)aniline

Cat. No.: B2951470
CAS No.: 307308-81-2
M. Wt: 221.207
InChI Key: VQWLDDHBHQYMTM-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenoxy)aniline is an organic compound with the molecular formula C12H9F2NO. It is characterized by the presence of a difluorophenoxy group attached to an aniline moiety.

Preparation Methods

The synthesis of 4-(2,6-Difluorophenoxy)aniline typically involves the reaction of 2,6-difluorophenol with aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,6-Difluorophenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the difluorophenoxy group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,6-Difluorophenoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2,6-Difluorophenoxy)aniline can be compared with other similar compounds, such as:

    4-(2,4-Difluorophenoxy)aniline: This compound has a similar structure but with different fluorine substitution patterns, leading to variations in its chemical and biological properties.

    2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: This compound has additional functional groups and a more complex structure, which may result in different applications and mechanisms of action.

The uniqueness of this compound lies in its specific substitution pattern and the resulting properties that make it suitable for various applications.

Properties

IUPAC Name

4-(2,6-difluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-2-1-3-11(14)12(10)16-9-6-4-8(15)5-7-9/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWLDDHBHQYMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 500 mL, 3-necked round-bottom flask purged and maintained under an inert atmosphere of nitrogen, was placed a solution of 1,3-difluoro-2-(4-nitrophenoxy)benzene (20 g, 79.62 mmol, 1.00 equiv) in methanol (200 mL), Raney Nickel (2 g). A solution of hydrazine hydrate (12.67 g) in methanol (50 mL) was added dropwise with stirring in 15 min. The resulting solution was stirred for 12 h at 25° C., then filtrated and the filtrate was concentrated under vacuum. The residue was diluted with f ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate and concentrated under vacuum to give 16 g (91%) of 4-(2,6-difluorophenoxy)aniline as black oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.67 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Four

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